Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate
Description
This compound is a pyrimidine derivative with a chloro substituent at position 5, a methylsulfanyl group at position 2, and an acetamide-linked methyl ester moiety.
Crystallographic tools like SHELXL and visualization software like ORTEP-3 might be used to determine its crystal structure, while hydrogen-bonding patterns (as discussed in ) could elucidate its solid-state interactions .
Properties
IUPAC Name |
methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3S/c1-16-6(14)4-11-8(15)7-5(10)3-12-9(13-7)17-2/h3H,4H2,1-2H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANKGWARRUIZFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=NC(=NC=C1Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the reaction of 5-(methylsulfanyl)pyrimidine with carbon tetrachloride to produce 4-chloro-2-(methylsulfanyl)pyrimidine.
Formylation: The next step involves the formylation of the pyrimidine derivative to introduce the formamido group.
Esterification: Finally, the compound is esterified with methanol in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The formamido group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Produces sulfoxides or sulfones.
Reduction: Produces amines.
Substitution: Produces various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators or disrupt the replication of viruses .
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison would require data on analogs (e.g., pyrimidines with varying substituents or ester groups). Since such data are absent in the evidence, a hypothetical framework is outlined below:
Table 1: Hypothetical Comparison of Pyrimidine Derivatives
Key Hypothetical Findings :
- Electron-Withdrawing Groups (e.g., Cl, F) : May enhance binding to biological targets (e.g., enzymes) via polar interactions.
- Methylsulfanyl (SCH₃) vs. Methoxy (OCH₃) : SCH₃ groups could improve lipophilicity and membrane permeability compared to OCH₃ .
- Ester vs. Amide Linkages : Methyl/ethyl esters might confer metabolic stability, whereas amides could promote hydrogen bonding in crystal lattices .
Limitations and Recommendations
The evidence lacks chemical data for the compound or its analogs. To address this:
- Experimental Data : Use SHELXL to refine its crystal structure and compare metrics (e.g., bond lengths, angles) with analogs.
- Hydrogen-Bonding Analysis : Apply graph-set analysis to identify supramolecular motifs (e.g., dimers, chains).
- Biological Activity : Compare IC₅₀ values or binding affinities with structurally related compounds from literature.
Biological Activity
Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate is a pyrimidine derivative that exhibits significant biological activity, particularly as an inhibitor of key enzymes involved in cancer metabolism. This compound has garnered attention for its potential therapeutic applications in medicinal chemistry, especially in the context of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈ClN₃O₂S. The structure features a pyrimidine ring with a chloro substituent, a methylsulfanyl group, and an acetamido side chain. This unique combination of functional groups is believed to enhance its biological activity.
The primary mechanism of action for this compound involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. Inhibition of DHFR disrupts DNA synthesis and repair processes, leading to decreased proliferation of rapidly dividing cells, particularly cancer cells.
Anticancer Properties
Research indicates that compounds with similar structures have demonstrated efficacy in inhibiting cancer cell growth. This compound's potential as a cancer therapeutic is attributed to its ability to interfere with metabolic pathways essential for tumor growth.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various pathogens, although further research is required to establish its efficacy and mechanism in this context.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrimidine derivative with chloro and methylsulfanyl groups | Inhibits DHFR; potential anticancer and antimicrobial activity |
| 5-Fluorouracil | Pyrimidine derivative with fluorine | Anticancer drug targeting RNA synthesis |
| Methotrexate | Folic acid analog | Inhibits DHFR; used in cancer therapy |
| Pyrimethamine | Antimalarial agent | Inhibits DHFR; used against malaria |
This comparison highlights the unique structural features of this compound, which may confer distinct pharmacological properties compared to well-established drugs like Methotrexate and Pyrimethamine.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have shown that this compound can effectively inhibit cell proliferation in various cancer cell lines by targeting metabolic pathways associated with cell division.
- Enzyme Inhibition Assays : Specific assays have demonstrated that this compound significantly inhibits the activity of DHFR, confirming its role as a potential anticancer agent.
- Antimicrobial Testing : Initial tests indicate that the compound may possess antimicrobial properties, although comprehensive studies are needed to elucidate its effectiveness against specific pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
